Naltrexone-O-ethyl Carbonate

Description

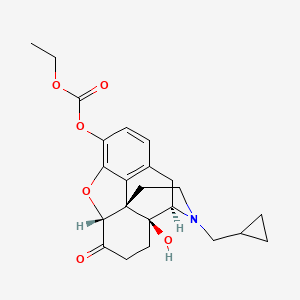

Naltrexone-O-ethyl Carbonate is a derivative of naltrexone, an opioid receptor antagonist primarily used in the treatment of alcohol and opioid dependence. This compound is designed to enhance the pharmacokinetic properties of naltrexone, potentially offering improved therapeutic benefits.

Properties

Molecular Formula |

C23H27NO6 |

|---|---|

Molecular Weight |

413.5 g/mol |

IUPAC Name |

[(4R,4aS,7aR,12bS)-3-(cyclopropylmethyl)-4a-hydroxy-7-oxo-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-9-yl] ethyl carbonate |

InChI |

InChI=1S/C23H27NO6/c1-2-28-21(26)29-16-6-5-14-11-17-23(27)8-7-15(25)20-22(23,18(14)19(16)30-20)9-10-24(17)12-13-3-4-13/h5-6,13,17,20,27H,2-4,7-12H2,1H3/t17-,20+,22+,23-/m1/s1 |

InChI Key |

ICIMXJGWHGUXLR-XEDHWARRSA-N |

Isomeric SMILES |

CCOC(=O)OC1=C2C3=C(C[C@@H]4[C@]5([C@]3(CCN4CC6CC6)[C@@H](O2)C(=O)CC5)O)C=C1 |

Canonical SMILES |

CCOC(=O)OC1=C2C3=C(CC4C5(C3(CCN4CC6CC6)C(O2)C(=O)CC5)O)C=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Naltrexone-O-ethyl Carbonate typically involves the reaction of naltrexone with ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage. The reaction conditions generally include:

Solvent: Dichloromethane or another suitable organic solvent.

Temperature: Room temperature to slightly elevated temperatures.

Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch or Continuous Flow Reactors: To ensure consistent quality and yield.

Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: Naltrexone-O-ethyl Carbonate undergoes various chemical reactions, including:

Hydrolysis: In the presence of water or aqueous acids, it can hydrolyze to release naltrexone and ethyl carbonate.

Oxidation and Reduction: While the parent compound naltrexone can undergo oxidation and reduction, the carbonate ester linkage in this compound is relatively stable under mild conditions.

Substitution: The carbonate group can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic aqueous solutions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Hydrolysis: Naltrexone and ethyl carbonate.

Oxidation and Reduction: Various oxidized or reduced forms of naltrexone, depending on the specific reagents and conditions used.

Scientific Research Applications

Naltrexone-O-ethyl Carbonate has several scientific research applications, including:

Chemistry: Used as a model compound to study ester hydrolysis and carbonate chemistry.

Biology: Investigated for its potential to modulate opioid receptors in various biological systems.

Medicine: Explored for its enhanced pharmacokinetic properties, potentially offering improved therapeutic outcomes in the treatment of alcohol and opioid dependence.

Industry: Utilized in the development of sustained-release formulations for better patient compliance.

Mechanism of Action

Naltrexone-O-ethyl Carbonate exerts its effects by acting as an opioid receptor antagonist. It primarily targets the mu, kappa, and delta opioid receptors in the central nervous system. By binding to these receptors, it blocks the euphoric and rewarding effects of opioids and alcohol, thereby reducing cravings and dependence. The carbonate ester linkage may also slow the release of naltrexone, providing a more sustained therapeutic effect.

Comparison with Similar Compounds

Naltrexone: The parent compound, used for similar therapeutic purposes.

Naloxone: Another opioid antagonist, primarily used to reverse opioid overdoses.

Nalmefene: Similar to naltrexone, used in the treatment of alcohol dependence.

Comparison:

Naltrexone-O-ethyl Carbonate vs. Naltrexone: The carbonate derivative may offer improved pharmacokinetic properties, such as longer duration of action.

This compound vs. Naloxone: Naloxone is used for acute overdose situations, while this compound is intended for long-term management of dependence.

This compound vs. Nalmefene: Both are used for alcohol dependence, but this compound may provide a more sustained release profile.

Biological Activity

Naltrexone-O-ethyl Carbonate (NEC) is a derivative of naltrexone, an opioid antagonist widely used in the treatment of opioid dependence and alcohol use disorder. Understanding the biological activity of NEC can provide insights into its potential therapeutic applications, mechanisms of action, and pharmacokinetic properties. This article synthesizes existing research findings and presents a comprehensive overview of NEC's biological activity.

Naltrexone functions primarily as a competitive antagonist at mu (μ), kappa (κ), and delta (δ) opioid receptors in the central nervous system (CNS), with the highest affinity for the μ receptor . This antagonism blocks the effects of endogenous opioids, which can include respiratory depression, euphoria, and cravings associated with substance use disorders. The major metabolite, 6-β-naltrexol, also exhibits antagonistic properties that contribute to naltrexone's overall efficacy .

Pharmacokinetics of this compound

The pharmacokinetic profile of NEC is crucial for understanding its biological activity. Although specific data on NEC is limited, it is essential to consider the pharmacokinetics of naltrexone as a reference:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 5% to 40% |

| Volume of Distribution | 1350 L (IV administration) |

| Half-life | 4 hours (naltrexone), 13 hours (6-β-naltrexol) |

| Protein Binding | 21% |

| Metabolism | Hepatic |

| Renal Clearance | 30 to 127 mL/min |

NEC is expected to share similar metabolic pathways as naltrexone, undergoing hepatic metabolism and renal excretion .

Opioid Antagonism

Research indicates that NEC retains the opioid antagonistic properties characteristic of naltrexone. By blocking opioid receptors, it may effectively reduce cravings and withdrawal symptoms in opioid-dependent individuals. This mechanism is critical in preventing relapse during recovery from addiction.

Anti-inflammatory Properties

Emerging studies suggest that naltrexone, particularly at low doses (Low-Dose Naltrexone or LDN), exhibits anti-inflammatory effects through modulation of microglial cells in the CNS. These effects are believed to be mediated by non-opioid receptor pathways, such as Toll-like receptor 4 (TLR4) . While specific studies on NEC are scarce, its structural similarity to naltrexone raises the possibility that it may also exhibit these anti-inflammatory properties.

Case Studies and Clinical Trials

- Long-acting Injectable Naltrexone : A clinical trial involving long-acting injectable formulations demonstrated significant reductions in heavy drinking among alcohol-dependent patients. The study highlighted that patients receiving monthly injections experienced a decrease in heavy drinking days compared to placebo groups .

- Low-Dose Naltrexone for Chronic Pain : Research has shown that LDN can reduce symptom severity in conditions such as fibromyalgia and Crohn's disease. These findings suggest that derivatives like NEC could be explored for similar therapeutic applications due to their potential anti-inflammatory effects .

Safety Profile and Adverse Effects

The safety profile of NEC remains largely uncharacterized; however, naltrexone's adverse effects include nausea, headache, dizziness, and potential liver toxicity at high doses. Monitoring for these effects will be essential in any clinical application of NEC .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Naltrexone-O-ethyl Carbonate to ensure reproducibility and high purity?

- Methodological Answer : Synthesis optimization should follow rigorous protocols for reagent purity (e.g., specifying manufacturers and catalog numbers for chemicals like ethyl chloroformate) and reaction conditions (temperature, solvent ratios, and reaction time). Detailed characterization using HPLC (>95% purity threshold) and NMR (e.g., confirming esterification via carbonyl peak at ~170 ppm) is critical. For novel intermediates, provide full spectral data and elemental analysis . Experimental sections must explicitly describe deviations from literature methods and include step-by-step procedures to enable replication .

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic methods (NMR, IR) to verify structural integrity. For purity assessment, use mass spectrometry to detect trace byproducts (e.g., unreacted naltrexone or ethyl carbonate derivatives). Quantify impurities against validated reference standards and report detection limits. Structural elucidation should align with IUPAC guidelines for systematic naming and stereochemical descriptors . Include raw data in supplementary materials with annotated spectra .

Q. How should researchers design in vitro assays to evaluate the stability of this compound under physiological conditions?

- Methodological Answer : Simulate physiological pH (e.g., phosphate buffer at pH 7.4) and temperature (37°C) while monitoring degradation kinetics via UV-Vis or LC-MS. Use accelerated stability testing (e.g., 40°C/75% RH) to predict shelf life. Include control groups with pure naltrexone to compare hydrolysis rates. Statistical analysis (e.g., ANOVA for time-point comparisons) must justify sample size and replicate counts .

Advanced Research Questions

Q. What strategies resolve contradictions in pharmacokinetic data for this compound across different animal models?

- Methodological Answer : Perform interspecies comparative studies using standardized dosing regimens (e.g., mg/kg equivalents). Analyze plasma metabolite profiles via LC-MS/MS to identify species-specific enzymatic pathways (e.g., esterase activity variations). Apply compartmental modeling to reconcile bioavailability discrepancies, ensuring model parameters (e.g., clearance rates) are validated against empirical data . Address confounding variables (e.g., diet, genetic polymorphisms) through controlled breeding or knockout models .

Q. How can computational modeling predict the binding affinity of this compound to opioid receptors compared to its parent compound?

- Methodological Answer : Use molecular docking (e.g., AutoDock Vina) with crystal structures of μ-opioid receptors (PDB ID 4DKL) to simulate ligand-receptor interactions. Compare free energy values (ΔG) between naltrexone and its carbonate derivative. Validate predictions via in vitro competitive binding assays (e.g., radioligand displacement with [³H]-naloxone). Report force field parameters and solvent models to ensure reproducibility .

Q. What experimental frameworks are suitable for identifying off-target effects of this compound in neural tissue?

- Methodological Answer : Employ transcriptomic profiling (RNA-seq) of primary neuronal cultures treated with IC₅₀ doses. Use pathway enrichment tools (e.g., DAVID, KEGG) to detect dysregulated signaling cascades. Cross-reference with high-content screening (HCS) for morphological changes (e.g., neurite outgrowth assays). Include sham-treated controls and blinded analysis to minimize bias .

Data Analysis and Reporting Standards

Q. How should researchers statistically analyze dose-response data for this compound to ensure robustness?

- Methodological Answer : Apply nonlinear regression (e.g., log[inhibitor] vs. normalized response with variable slope) to calculate EC₅₀/IC₅₀ values. Report 95% confidence intervals and goodness-of-fit metrics (R², residual plots). For non-normal distributions, use non-parametric tests (e.g., Kruskal-Wallis). Raw datasets must be publicly archived in repositories like Figshare or Zenodo .

Q. What criteria determine the inclusion/exclusion of outliers in metabolic studies of this compound?

- Methodological Answer : Predefine outlier thresholds (e.g., >2 SD from mean) in the study protocol. Apply Grubbs’ test or Dixon’s Q-test with Bonferroni correction for multiple comparisons. Justify exclusions in the results section and provide sensitivity analyses (e.g., recalculating metrics with/without outliers) .

Ethical and Safety Considerations

Q. What safety protocols are critical for handling this compound in preclinical studies?

- Methodological Answer : Follow OSHA guidelines for PPE (gloves, lab coats, respirators if aerosol risk). Store compounds in tamper-evident containers with restricted access. Conduct acute toxicity screenings (LD₅₀ in rodents) before chronic exposure studies. Institutional biosafety committees must approve protocols involving neuroactive compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.